6-Iodo-3-nitro-pyridin-2-ylamine
Overview
Description
Preparation Methods
The synthesis of 6-Iodo-3-nitro-pyridin-2-ylamine typically involves the iodination and nitration of pyridine derivatives. One common method includes the following steps:
Iodination: Pyridine is first iodinated using iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlling the temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
6-Iodo-3-nitro-pyridin-2-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, where the iodine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.
Scientific Research Applications
6-Iodo-3-nitro-pyridin-2-ylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Iodo-3-nitro-pyridin-2-ylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
6-Iodo-3-nitro-pyridin-2-ylamine can be compared with other similar compounds, such as:
6-Iodo-pyridin-2-ylamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Iodo-6-methoxy-3-nitro-pyridin-2-ylamine: Contains a methoxy group, which can influence its reactivity and biological activity.
6-Fluoro-2-nitro-pyridin-3-ylamine: Contains a fluorine atom instead of iodine, which can affect its chemical properties and interactions.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
6-iodo-3-nitropyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNGNLQJHMFYLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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